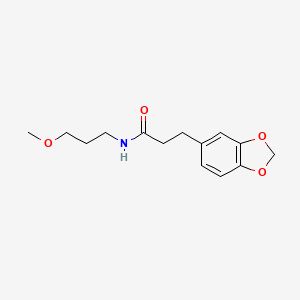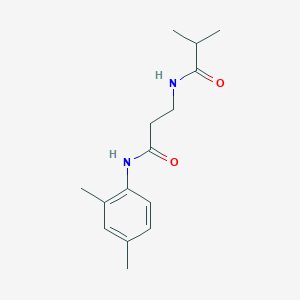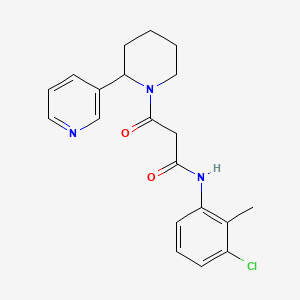
N-(5-chloro-2,4-dimethoxyphenyl)-1-piperidinesulfonamide
説明
The study of sulfonamide derivatives, including piperidine sulfonamides, is a significant area of research in medicinal chemistry due to their wide range of biological activities. These compounds often feature in the development of new therapeutic agents, given their structural diversity and pharmacological potential.
Synthesis Analysis
Synthesis of sulfonamide derivatives typically involves the condensation of sulfonamides with various halides or acids. For instance, piperidine-based sulfonamides can be synthesized through the reaction of piperidine with benzenesulfonyl chloride under controlled conditions, leading to a variety of functionalized sulfonamide compounds (Khalid et al., 2014) (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by X-ray diffraction studies, revealing details about the geometry around sulfur atoms, which is typically distorted tetrahedral. The conformation of the piperidine ring and the overall molecular geometry significantly influence the compound's biological activity and interactions with biological targets (Naveen et al., 2015) (Naveen et al., 2015).
Chemical Reactions and Properties
Sulfonamide derivatives engage in a variety of chemical reactions, including nucleophilic substitution and condensation reactions, which are pivotal in further modifying the compound's structure for enhanced biological activity. The presence of the sulfonamide group facilitates the formation of hydrogen bonds, influencing the compound's solubility and pharmacokinetic properties.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design. These properties are determined through analytical techniques like X-ray crystallography and thermogravimetric analysis. For example, thermal and optical properties of closely related compounds have been studied to understand their stability and potential for drug formulation (Karthik et al., 2021) (Karthik et al., 2021).
Chemical Properties Analysis
The chemical behavior ofsulfonamide derivatives, particularly those involving piperidine, is influenced by the electronic properties of the sulfonamide group and the substituents on the phenyl ring. These groups affect the compound's reactivity, acidity of the amide hydrogen, and its ability to form hydrogen bonds, which are critical for interaction with biological targets. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the compound's reactivity and potential biological activity (Kaya et al., 2016) (Kaya et al., 2016).
特性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-19-12-9-13(20-2)11(8-10(12)14)15-21(17,18)16-6-4-3-5-7-16/h8-9,15H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTTXJMJQCFKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)N2CCCCC2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4460547.png)



![1-(ethylsulfonyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4460575.png)
![1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4460593.png)
![2-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4460600.png)

![2-{[2-(1,3-benzodioxol-5-ylamino)-4-quinazolinyl]amino}ethanol](/img/structure/B4460609.png)
![2-methyl-6-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)-1,3-benzothiazole](/img/structure/B4460613.png)
![4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile](/img/structure/B4460614.png)
![3-[4-oxo-4-(1-pyrrolidinyl)butyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4460622.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4460625.png)
![3-[(4-phenyl-1-piperazinyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460628.png)